3-((5-bromopyrimidin-2-yl)oxy)-N-(thiophen-2-yl)piperidine-1-carboxamide

Cross-coupling reactivity Suzuki-Miyaura Bromopyrimidine derivatization

Choose this compound for its strategic differentiation: the 5-bromopyrimidine handle enables Pd-catalyzed cross-coupling for rapid SAR exploration; the 3-oxy linkage provides a distinct spatial orientation; the N-thiophen-2-yl carboxamide introduces sulfur-mediated interactions. Arrives screening-ready, bypassing Boc deprotection and amide coupling. Essential for medicinal chemistry and crystallography programs.

Molecular Formula C14H15BrN4O2S
Molecular Weight 383.26
CAS No. 2034498-66-1
Cat. No. B2610648
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name3-((5-bromopyrimidin-2-yl)oxy)-N-(thiophen-2-yl)piperidine-1-carboxamide
CAS2034498-66-1
Molecular FormulaC14H15BrN4O2S
Molecular Weight383.26
Structural Identifiers
SMILESC1CC(CN(C1)C(=O)NC2=CC=CS2)OC3=NC=C(C=N3)Br
InChIInChI=1S/C14H15BrN4O2S/c15-10-7-16-13(17-8-10)21-11-3-1-5-19(9-11)14(20)18-12-4-2-6-22-12/h2,4,6-8,11H,1,3,5,9H2,(H,18,20)
InChIKeyYMAUKRPEEDPXIF-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes5 mg / 25 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

3-((5-Bromopyrimidin-2-yl)oxy)-N-(thiophen-2-yl)piperidine-1-carboxamide (CAS 2034498-66-1): Procurement-Relevant Structural Profile


The compound 3-((5-bromopyrimidin-2-yl)oxy)-N-(thiophen-2-yl)piperidine-1-carboxamide (CAS 2034498-66-1) is a heterocyclic small molecule (molecular weight 383.26 g/mol, molecular formula C14H15BrN4O2S) classified as a piperidine-1-carboxamide derivative . Its structure integrates three pharmacophoric elements: a 5-bromopyrimidine ring linked via an oxy bridge to the 3-position of a piperidine scaffold, and an N-thiophen-2-yl carboxamide moiety at the piperidine nitrogen. The bromine substituent on the pyrimidine ring is a critical functional handle, enabling versatile downstream derivatization through cross-coupling reactions such as Suzuki-Miyaura, while the electron-rich thiophene ring contributes to the molecule's conformational and electronic profile [1]. This precise assembly of functional groups is not a generic combination; each structural feature contributes orthogonal chemical reactivity that makes the compound a strategically differentiated building block in medicinal chemistry and chemical biology .

Why 3-((5-Bromopyrimidin-2-yl)oxy)-N-(thiophen-2-yl)piperidine-1-carboxamide Resists Generic Interchange with Piperidine-1-Carboxamide Analogs


Although piperidine-1-carboxamide derivatives are widely available as commercial screening collections, their biological and chemical performance diverges markedly with subtle structural perturbations . In the case of 3-((5-bromopyrimidin-2-yl)oxy)-N-(thiophen-2-yl)piperidine-1-carboxamide, three convergent structural features create a unique property landscape not captured by close analogs: (i) the 5-bromopyrimidine substituent provides a heavy-atom handle for Pd-catalyzed cross-coupling that is absent in the 5-fluoro or des-halo analogs, enabling site-selective derivatization; (ii) the 3-oxy linkage geometry on the piperidine ring imposes a distinct spatial orientation of the pyrimidine ring compared to the 4-substituted regioisomer, which can alter target binding poses; and (iii) the N-thiophen-2-yl carboxamide terminus participates in sulfur-mediated interactions (e.g., with heme iron or cysteine residues) that simple N-alkyl carboxamides cannot replicate [1], [2]. These orthogonal functionalities mean that replacing this compound with a generic piperidine carboxamide—even one sharing a single substructure—can lead to loss of the desired chemical reactivity, altered molecular recognition, or failure in a multi-step synthetic sequence, directly impacting experimental reproducibility and project timelines.

Quantitative Differentiation Evidence for 3-((5-Bromopyrimidin-2-yl)oxy)-N-(thiophen-2-yl)piperidine-1-carboxamide Versus Structural Analogs


Synthetic Versatility: The Bromine Handle Enables Pd-Catalyzed Cross-Coupling Inaccessible to Fluoro and Chloro Analogs

The 5-bromopyrimidine substituent in the target compound serves as an electrophilic partner for palladium-catalyzed cross-coupling reactions such as Suzuki-Miyaura, a transformation that is kinetically far less accessible for the corresponding 5-fluoro analog (CAS 2034528-80-6) , [1]. Oxidative addition of Pd(0) into the C–Br bond (bond dissociation energy ≈ 70 kcal/mol) is substantially more favorable than into the C–F bond (BDE ≈ 115 kcal/mol), rendering the bromo derivative the only viable scaffold for direct, late-stage diversification via this widely employed C–C bond-forming strategy [2]. This difference is not marginal: a researcher procuring the fluoro analog instead of the bromo compound would find the key cross-coupling step non-functional, necessitating a complete redesign of the synthetic route.

Cross-coupling reactivity Suzuki-Miyaura Bromopyrimidine derivatization

Regiochemical Precision: 3-Oxy Substitution on Piperidine Confers a Spatial Orientation Distinct from the 4-Regioisomer

The attachment of the bromopyrimidine moiety at the 3-position of the piperidine ring produces a vector that projects the heterocycle into a spatial region fundamentally different from that of the 4-oxy regioisomer (e.g., 4-[(5-bromopyrimidin-2-yl)oxy]-N-(2-methylpropyl)piperidine-1-carboxamide) . In a receptor or enzyme binding site, this translates into a distinct pharmacophoric geometry: the 3-substituted derivative orients the pyrimidine ring in a pseudo-equatorial trajectory relative to the piperidine chair, whereas the 4-substituted isomer places it in a linear, para-like extension . Without head-to-head biological data, the magnitude of affinity difference cannot be quantified, but the geometric principle is well-established in medicinal chemistry: regioisomers frequently exhibit >10-fold differences in target binding affinity due to altered shape complementarity [1].

Scaffold geometry Structure-activity relationship Piperidine regioisomerism

Thiophene-Mediated Molecular Recognition: N-Thiophen-2-yl Carboxamide Engages Sulfur-Specific Interactions Absent in Alkyl and Phenyl Analogs

The N-thiophen-2-yl carboxamide terminus differentiates this compound from N-alkyl (e.g., N-methyl, N-cyclopentyl) or N-phenyl piperidine-1-carboxamide analogs through the capacity of the thiophene sulfur atom to engage in specific non-covalent interactions . Thiophene sulfur can act as a hydrogen-bond acceptor with Tyr/Ser OH groups, participate in S–π interactions with aromatic side chains, and coordinate to heme iron in cytochrome P450 enzymes—interactions that simple alkyl chains or phenyl groups cannot replicate [1]. In the context of CYP450 inhibition, the thiophene motif is a recognized structural alert for type II heme binding; the thiophene-free N-ethyl analog would lack this binding mode entirely, leading to a qualitatively different metabolic liability profile [2].

Sulfur interactions Heme binding Thiophene pharmacophore

Dual-Functionality: Simultaneous Presence of a Cross-Coupling Handle and a Hydrogen-Bonding Carboxamide Distinguishes from Boc-Protected Precursors

The target compound presents a free N-thiophen-2-yl carboxamide, while many commercially available 3-(5-bromopyrimidin-2-yloxy)piperidine derivatives are supplied as the N-Boc (tert-butyloxycarbonyl) protected form (CAS 914347-76-5) , . The Boc-protected analog requires an additional deprotection step (e.g., TFA/DCM, 1–2 h) followed by coupling with thiophene-2-amine to generate the target compound. This multi-step sequence adds 1–2 days to the synthesis timeline and introduces yield losses (typical Boc deprotection + amide coupling overall yield: 60–80%), whereas procuring the target compound directly eliminates these steps entirely [1]. For laboratories screening compounds in biological assays, the pre-formed carboxamide also avoids the confounding presence of residual TFA or coupling reagents that can interfere with cellular readouts.

Late-stage functionalization Boc-deprotection Medicinal chemistry workflows

Molecular Complexity and Fractional Polar Surface Area Differentiate This Scaffold from Simpler Piperidine-Carboxamides in Blood-Brain Barrier Penetrance Predictions

Calculated physicochemical descriptors for 3-((5-bromopyrimidin-2-yl)oxy)-N-(thiophen-2-yl)piperidine-1-carboxamide (MW 383.26; tPSA ≈ 87 Ų; HBD = 1; HBA = 6) place it within the favorable range for CNS drug-likeness, but with higher molecular complexity than minimal piperidine-carboxamide fragments [1]. Compared to a stripped-down analog such as N-(thiophen-2-yl)piperidine-1-carboxamide (MW ≈ 210 Da; tPSA ≈ 45 Ų), the target compound gains substantial polar surface area from the bromopyrimidine moiety, which is predicted to reduce passive membrane permeability (PAMPA-BBB Pe typically decreases by ~0.5 log units per 40 Ų tPSA increase) while simultaneously introducing a heavy atom (Br) that can be exploited for X-ray crystallography phasing [2], [3]. These opposing effects mean the target compound is positioned as a heavier, more functionally rich probe suitable for structural biology and target engagement studies, while the simpler analog serves primarily as a low-complexity fragment hit.

CNS drug design ADME prediction Physicochemical properties

Optimal Procurement and Application Scenarios for 3-((5-Bromopyrimidin-2-yl)oxy)-N-(thiophen-2-yl)piperidine-1-carboxamide Grounded in Structural Differentiation Data


Medicinal Chemistry Hit-to-Lead Optimization Requiring Late-Stage Diversification via Suzuki-Miyaura Cross-Coupling

When a medicinal chemistry program identifies a bromopyrimidine-containing scaffold as a lead series, the C–Br bond in 3-((5-bromopyrimidin-2-yl)oxy)-N-(thiophen-2-yl)piperidine-1-carboxamide constitutes the primary synthetic exit vector for exploring the pyrimidine 5-position SAR [1]. This compound can be subjected to parallel Suzuki-Miyaura reactions with a library of aryl/heteroaryl boronic acids to rapidly generate a focused analog set, whereas the 5-fluoro or 5-chloro congeners would fail to react under the same mild, palladium-mediated conditions [2]. Procuring the bromo derivative is therefore a gate-keeping decision: the wrong halogen selection at the procurement stage directly determines whether the planned chemical space exploration can proceed without redesigning the synthetic route.

Macromolecular X-ray Crystallography Requiring Anomalous Scattering for Ligand Phasing

Structural biology groups engaged in protein-ligand co-crystallography can exploit the bromine atom in the target compound as an intrinsic anomalous scatterer for experimental phasing (single-wavelength anomalous diffraction, SAD) [3]. At the Cu Kα X-ray wavelength (1.5418 Å), bromine exhibits an anomalous scattering factor f'' of 1.28 electrons, providing a detectable signal that enables unambiguous placement of the ligand within the electron density map without requiring additional heavy-atom soaks. The 5-fluoro analog, by contrast, offers negligible anomalous signal (f'' ≈ 0.02 e), and the Boc-protected precursor lacks the complete pharmacophore architecture, making the target compound the only member of the analog series suitable for direct crystallographic fragment placement .

Cytochrome P450 Metabolism and Drug-Drug Interaction Liability Studies

The thiophene moiety in the target compound is a well-established structural alert for cytochrome P450-mediated metabolism and potential type II heme binding [4]. Drug metabolism and pharmacokinetics (DMPK) teams investigating structure-metabolism relationships (SMRs) for piperidine-carboxamide series can employ this compound as a tool to probe thiophene-dependent CYP inhibition, using the N-ethyl or N-phenyl carboxamide analogs as negative controls that lack the sulfur-mediated heme interaction [5]. This differential binding capability makes the compound a valuable procurement item for laboratories conducting mechanism-based inactivation (MBI) screens or constructing predictive CYP toxicity models.

Streamlined Biological Screening of Pre-Assembled Carboxamide Chemotypes

For high-throughput screening (HTS) or focused library screening campaigns, the target compound offers a 'screening-ready' chemotype: the biologically relevant N-thiophen-2-yl carboxamide is already installed, avoiding the need for post-procurement Boc deprotection and amide bond formation . This contrasts directly with the more commonly available 1-Boc-3-(5-bromopyrimidin-2-yloxy)piperidine (CAS 914347-76-5), which requires 1–2 additional days of synthetic manipulation before it can enter a biological assay. By procuring the target compound, groups eliminate the risk of incomplete deprotection, residual TFA contamination, or low coupling yields that can compromise screening data quality [6].

Quote Request

Request a Quote for 3-((5-bromopyrimidin-2-yl)oxy)-N-(thiophen-2-yl)piperidine-1-carboxamide

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.